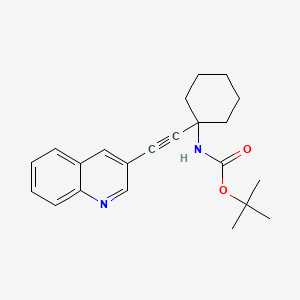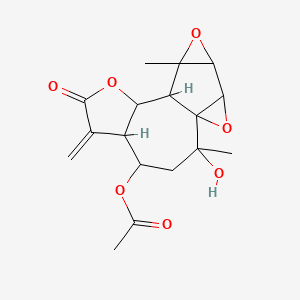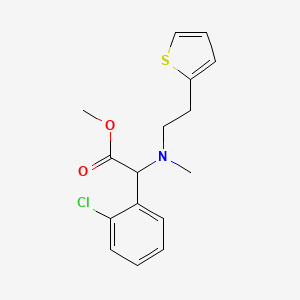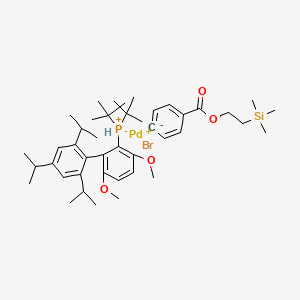![molecular formula C38H56O2P2 B12296873 (R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)](/img/structure/B12296873.png)
(R)-(6,6'-Dimethoxy-[1,1'-biphenyl]-2,2'-diyl)bis(dicyclohexylphosphine)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is a chiral diphosphine ligand commonly used in organometallic chemistry. This compound is known for its ability to form stable complexes with transition metals, making it a valuable component in various catalytic processes, particularly in asymmetric synthesis.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of ®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) typically involves the reaction of 2-bromo-6,6’-dimethoxybiphenyl with dicyclohexylphosphine. The reaction is carried out under inert conditions to prevent oxidation of the phosphine. The general reaction scheme is as follows:
Preparation of 2-bromo-6,6’-dimethoxybiphenyl: This intermediate is synthesized by bromination of 6,6’-dimethoxybiphenyl using bromine in the presence of a catalyst.
Formation of the phosphine ligand: The 2-bromo-6,6’-dimethoxybiphenyl is then reacted with dicyclohexylphosphine in the presence of a base such as sodium hydride or potassium tert-butoxide to form the desired diphosphine ligand.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) undergoes various types of reactions, including:
Oxidation: The phosphine groups can be oxidized to phosphine oxides using oxidizing agents like hydrogen peroxide.
Substitution: The compound can participate in substitution reactions where the phosphine ligands are replaced by other ligands in the presence of suitable metal complexes.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides under mild conditions.
Substitution: Metal complexes such as palladium or platinum complexes under inert atmosphere.
Major Products Formed
Oxidation: Phosphine oxides.
Substitution: New metal-ligand complexes with different ligands replacing the original phosphine groups.
科学研究应用
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is widely used in scientific research, particularly in the following areas:
Chemistry: As a ligand in asymmetric catalysis, facilitating enantioselective reactions.
Biology: In the study of enzyme mimetics and the development of biomimetic catalysts.
Industry: Used in the production of fine chemicals and materials through catalytic processes.
作用机制
The compound exerts its effects primarily through its ability to form stable complexes with transition metals. These metal-ligand complexes act as catalysts in various chemical reactions. The phosphine groups donate electron density to the metal center, stabilizing it and facilitating the catalytic cycle. The chiral nature of the ligand allows for enantioselective catalysis, making it valuable in asymmetric synthesis.
相似化合物的比较
Similar Compounds
2-(Dicyclohexylphosphino)biphenyl: Similar structure but lacks the methoxy groups.
2-Dicyclohexylphosphino-2’,6’-diisopropoxy-1,1’-biphenyl: Similar ligand with different substituents on the biphenyl backbone.
Uniqueness
®-(6,6’-Dimethoxy-[1,1’-biphenyl]-2,2’-diyl)bis(dicyclohexylphosphine) is unique due to the presence of methoxy groups on the biphenyl backbone, which can influence the electronic properties of the ligand and its coordination behavior with metals. This can result in different catalytic activities and selectivities compared to similar compounds.
属性
分子式 |
C38H56O2P2 |
|---|---|
分子量 |
606.8 g/mol |
IUPAC 名称 |
dicyclohexyl-[2-(2-dicyclohexylphosphanyl-6-methoxyphenyl)-3-methoxyphenyl]phosphane |
InChI |
InChI=1S/C38H56O2P2/c1-39-33-25-15-27-35(41(29-17-7-3-8-18-29)30-19-9-4-10-20-30)37(33)38-34(40-2)26-16-28-36(38)42(31-21-11-5-12-22-31)32-23-13-6-14-24-32/h15-16,25-32H,3-14,17-24H2,1-2H3 |
InChI 键 |
GPCJHPFJVIOTLA-UHFFFAOYSA-N |
规范 SMILES |
COC1=C(C(=CC=C1)P(C2CCCCC2)C3CCCCC3)C4=C(C=CC=C4P(C5CCCCC5)C6CCCCC6)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(2-Amino-3,5-dibromobenzyl)(cyclohexyl)amino]-1,1,1-trifluoropropan-2-one](/img/structure/B12296800.png)
![5-(carbamoylamino)-2-[[2-[3-[2-[2-[2-[2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]ethoxy]ethoxy]ethoxy]ethoxy]propanoylamino]-3-methylbutanoyl]amino]-N-[4-(hydroxymethyl)phenyl]pentanamide](/img/structure/B12296801.png)
![2-[1,10a,12a-trimethyl-8-(1-methylpyrrolidin-1-ium-1-yl)-3,4,4a,4b,5,7,8,9,10,10b,11,12-dodecahydro-2H-naphtho[2,1-f]quinolin-1-ium-1-yl]ethanol;diiodide](/img/structure/B12296808.png)
![6-Benzo[a]pyren-3-yloxy-3,4,5-trihydroxyoxane-2-carboxylic acid](/img/structure/B12296811.png)
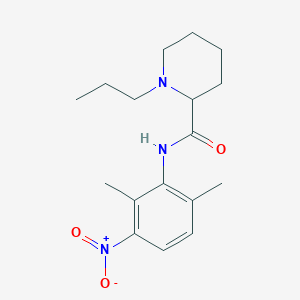
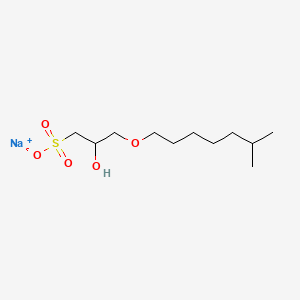
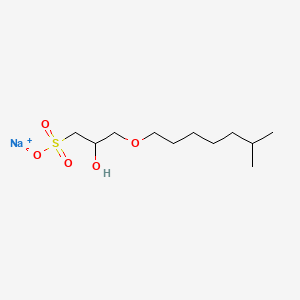
![2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl 2-(ethylamino)-3-methylbutanoate;hydrochloride](/img/structure/B12296842.png)


